molecular formula C21H26O2 B8749346 Pregna-1,4,16-triene-3,20-dione CAS No. 75863-26-2

Pregna-1,4,16-triene-3,20-dione

Cat. No. B8749346
CAS RN: 75863-26-2
M. Wt: 310.4 g/mol
InChI Key: CYHIWWJMJIAQOW-RKFFNLMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Pregna-1,4,16-triene-3,20-dione” is a unique chemical compound with the linear formula C21H26O2 . It is a precursor for the synthesis of corticosteroids in the industry .


Synthesis Analysis

The synthesis of “Pregna-1,4,16-triene-3,20-dione” is achieved via the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . The production of 9-OHPDC and 9-OHPDC-M respectively reached 9.86 g L −1 and 1.27 g L −1 in about 6 days and the total mole yield was more than 85.9% .


Molecular Structure Analysis

The molecular structure of “Pregna-1,4,16-triene-3,20-dione” is represented by the SMILES string C[C@@]1(C=C2)C@([H])C@([H])[C@@]4([H])[C@@]3(C)C(C(C)=O)=CC4 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Pregna-1,4,16-triene-3,20-dione” include hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .


Physical And Chemical Properties Analysis

“Pregna-1,4,16-triene-3,20-dione” is a 3-keto steroid with fluorescent properties that make it useful as a probe for steroid-protein interactions .

properties

CAS RN

75863-26-2

Product Name

Pregna-1,4,16-triene-3,20-dione

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,8,10,12,16,18-19H,4-5,7,9,11H2,1-3H3/t16-,18-,19-,20-,21+/m0/s1

InChI Key

CYHIWWJMJIAQOW-RKFFNLMFSA-N

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Origin of Product

United States

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